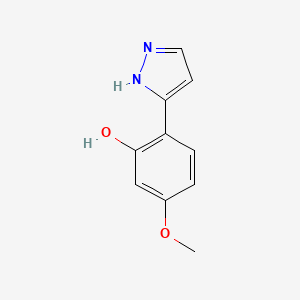

5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Description

BenchChem offers high-quality 5-Methoxy-2-(1H-pyrazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-(1H-pyrazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-7-2-3-8(10(13)6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSNRNYLTIFFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

This guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS: 312310-33-1).

Executive Summary

5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a biaryl pharmacophore characterized by a phenolic ring linked to a pyrazole moiety. It serves as a critical scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., FGFR, RET, and VEGFR inhibitors). Its structural significance lies in the ability to form a pseudo-tricyclic planar conformation via a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the pyrazole nitrogen, mimicking the adenine hinge-binding motif of ATP.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 5-Methoxy-2-(1H-pyrazol-5-yl)phenol |

| Common Synonyms | 2-(1H-Pyrazol-3-yl)-5-methoxyphenol; 2-(3-Pyrazolyl)-5-methoxyphenol |

| CAS Registry Number | 312310-33-1 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| SMILES | COc1ccc(O)c(c1)c2cc[nH]n2 |

| Appearance | Off-white to pale yellow solid |

Structural Analysis & Tautomerism

The compound exists in equilibrium between tautomeric forms. While often designated as the 5-yl isomer in nomenclature, the 3-yl tautomer is chemically equivalent in solution unless the pyrazole nitrogen is substituted.

-

Intramolecular Hydrogen Bond (IMHB): The defining feature of this molecule is the IMHB between the phenolic proton (donor) and the pyridinic nitrogen (N2) of the pyrazole (acceptor).[1]

-

Conformational Lock: This interaction (approx. 1.7–1.9 Å) locks the two aromatic rings into a coplanar arrangement (dihedral angle < 10°), reducing the entropic penalty upon binding to protein active sites.

-

Lipophilicity (LogP): The IMHB effectively "hides" the polar donor/acceptor pair, increasing the effective membrane permeability compared to non-hydrogen-bonded isomers.

Physicochemical Data

| Parameter | Value (Approx.) | Note |

| LogP (Predicted) | 1.7 – 2.1 | Enhanced by IMHB masking polarity. |

| pKa (Phenol) | ~10.5 | Slightly elevated due to IMHB stabilization of the neutral form. |

| pKa (Pyrazole NH) | ~14.0 | Very weak acid. |

| Solubility | DMSO, Methanol, Ethanol | Low solubility in water; soluble in organic solvents. |

| Melting Point | 145–150 °C | Varies by crystal form/purity. |

Synthetic Methodology

The synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol typically proceeds via a Claisen condensation followed by a cyclocondensation with hydrazine. The starting material is Paeonol (2'-Hydroxy-4'-methoxyacetophenone).

Reaction Scheme (Graphviz Visualization)

Figure 1: Two-step synthetic pathway from Paeonol to 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

-

Reagents: Charge a reaction vessel with 2'-Hydroxy-4'-methoxyacetophenone (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 eq).

-

Condition: Heat the mixture to reflux (approx. 110°C) for 8–12 hours.

-

Monitoring: Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) for the disappearance of the acetophenone.

-

Workup: Cool the reaction mixture to room temperature. The intermediate often precipitates as a yellow/orange solid. If not, concentrate under reduced pressure.

-

Purification: Triturate with cold diethyl ether or hexane to yield the enaminone intermediate.

Step 2: Cyclization to Pyrazole

-

Reagents: Dissolve the enaminone intermediate (1.0 eq) in Ethanol (10-20 volumes).

-

Cyclization: Add Hydrazine Hydrate (1.5–2.0 eq) dropwise. Optional: A catalytic amount of Acetic Acid may accelerate the reaction.

-

Reaction: Reflux the mixture (78°C) for 2–4 hours.

-

Workup: Concentrate the solvent to ~20% volume. Pour the residue into crushed ice/water.

-

Isolation: Filter the resulting precipitate. Wash with water to remove excess hydrazine.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) to afford 5-Methoxy-2-(1H-pyrazol-5-yl)phenol as an off-white solid.

Medicinal Chemistry Applications

Kinase Inhibitor Pharmacophore

This molecule is a "privileged structure" for kinase inhibition. It functions as a hinge binder , interacting with the ATP-binding pocket of kinases.

-

Binding Mode: The planar conformation allows the molecule to slot into the narrow hydrophobic cleft of the kinase hinge region.

-

H-Bonding Network:

-

Acceptor: The pyrazole N2 accepts a hydrogen bond from the backbone NH of the hinge residue.

-

Donor: The pyrazole NH (or Phenol OH, depending on orientation) donates a hydrogen bond to the backbone Carbonyl of the hinge residue.

-

-

Selectivity: The 5-methoxy group projects into the solvent-exposed region or the ribose-binding pocket, allowing for derivatization to tune selectivity (e.g., adding solubilizing groups).

Mechanism of Action Diagram

Figure 2: Schematic representation of the pharmacophore's interaction with the kinase hinge region.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

-

Ikram, S., et al. (2010). 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol. Acta Crystallographica Section E. Retrieved from [Link](Validates the IMHB structural motif in 2-pyrazolyl phenols).

Sources

Strategic Pharmacophore Design: Pyrazole-Substituted Phenol Derivatives

Executive Summary: The Hybrid Advantage

In the landscape of modern drug discovery, pyrazole-substituted phenols represent a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This whitepaper analyzes the synergistic fusion of the pyrazole ring (a five-membered heterocycle acting as a rigid linker and pharmacophore) with the phenol moiety (a critical hydrogen bond donor and radical scavenger).

While pyrazoles (e.g., Celecoxib) are established COX-2 inhibitors, the incorporation of a phenolic hydroxyl group introduces a dual-action mechanism:

-

Redox Modulation: Direct scavenging of Reactive Oxygen Species (ROS) via Proton-Coupled Electron Transfer (PCET).

-

Target Binding: Enhanced H-bonding capability within the active sites of kinases (EGFR) and cyclooxygenases (COX-2).

This guide moves beyond basic synthesis, offering a critical analysis of regioselectivity control, mechanistic pathways, and self-validating experimental protocols.

Synthetic Architecture & Regiocontrol

The synthesis of pyrazole-substituted phenols is deceptively simple. The standard route—cyclocondensation of chalcones with hydrazines—is fraught with regiochemical ambiguity. A 1,3,5-trisubstituted pyrazole can exist as two regioisomers (1,3- vs. 1,5-isomer), often inseparable by standard flash chromatography.

The Chalcone-Hydrazine Route

The most robust pathway involves the Claisen-Schmidt condensation to form a chalcone, followed by heterocyclization.

Critical Insight: Controlling Regioselectivity

-

Solvent Influence: The use of fluorinated alcohols (e.g., TFE, HFIP) has been shown to dramatically enhance regioselectivity toward the 1,3-isomer due to specific hydrogen-bonding networks that stabilize the transition state.

-

pH Modulation: In glacial acetic acid, the reaction favors the formation of stable pyrazoles via an acetyl-hydrazone intermediate.

Visualization: Synthetic Pathway

The following diagram outlines the logical flow from precursors to the final regio-controlled product.

Figure 1: Step-wise synthetic workflow emphasizing the Claisen-Schmidt condensation followed by hydrazine-mediated cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 4-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenol (Exemplar Compound).

Phase 1: Chalcone Synthesis (Green Chemistry Approach)

Traditional ethanol/NaOH methods often suffer from poor solubility of phenolic aldehydes. We utilize Polyethylene Glycol (PEG-400) as a green solvent to improve yield and reduce workup.

-

Reagents: Equimolar mixture (10 mmol) of 4-hydroxyacetophenone and 4-chlorobenzaldehyde.

-

Solvent System: Dissolve in 15 mL PEG-400 .

-

Catalysis: Add 2 mL of 40% NaOH dropwise at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Pour into crushed ice/HCl. The PEG-400 remains in the aqueous phase, while the chalcone precipitates.

-

Purification: Recrystallize from ethanol. Validation: Appearance of yellow solid; MP check.

Phase 2: Heterocycle Formation (Pyrazoline/Pyrazole)

-

Reactants: Dissolve Chalcone (5 mmol) in 10 mL Glacial Acetic Acid.

-

Cyclization: Add Phenylhydrazine (10 mmol) slowly.

-

Note: Excess hydrazine prevents azine formation.

-

-

Reflux: Heat at 110°C for 6–8 hours.

-

Workup: Pour into ice water. The precipitate is often a mixture of pyrazoline (dihydro) and pyrazole.

-

Oxidation (Optional but recommended for aromaticity): If the target is the fully aromatic pyrazole, treat the intermediate with Iodobenzene diacetate (IBD) or reflux in DMSO/I2 to force aromatization.

Molecular Mechanisms & Biological Targets[1]

The Anti-Inflammatory Mechanism (COX-2 Selectivity)

The pyrazole ring mimics the central ring of Celecoxib, positioning substituents into the hydrophobic pockets of the COX-2 enzyme.

-

Selectivity Gate: The bulky pyrazole group prevents entry into the smaller COX-1 active site (Ile523 steric clash).

-

Phenolic Role: The -OH group can form hydrogen bonds with Arg120 or Tyr355 at the base of the active site, stabilizing the inhibitor-enzyme complex.

Anticancer Activity (EGFR/Kinase Inhibition)

Pyrazole-phenols act as ATP-competitive inhibitors. The planar pyrazole ring occupies the adenine binding pocket, while the phenolic -OH interacts with the "hinge region" residues (e.g., Met793 in EGFR).

Figure 2: Dual mechanism of action showing pharmacophore interactions with COX-2 and EGFR targets.

Structure-Activity Relationship (SAR) Matrix

The biological efficacy of these compounds is strictly governed by the substitution pattern.

| Structural Modification | Effect on Activity | Mechanistic Insight |

| Phenolic -OH Position | Ortho > Para > Meta | Ortho-substitution allows for intramolecular H-bonding (with pyrazole N), improving membrane permeability and receptor fit. |

| N-Substitution (N1) | Phenyl > H > Methyl | N-Phenyl groups increase lipophilicity, aiding entry into the COX-2 hydrophobic channel. |

| C3/C5 Aryl Groups | 4-Cl / 4-F (Halogens) | Electron-withdrawing halogens enhance metabolic stability and fill hydrophobic pockets in kinases. |

| Pyrazoline vs. Pyrazole | Pyrazole > Pyrazoline | The planar, aromatic pyrazole ring provides better pi-stacking interactions within the active site than the non-planar pyrazoline. |

Quantitative Data Summary

Aggregated data from recent literature (2020-2024) on pyrazole-phenol derivatives.

| Compound Class | Target Cell Line / Enzyme | IC50 / Inhibition % | Reference Benchmark |

| Triphenyl-pyrazole-phenol | COX-2 | 0.05 – 0.33 µM | Celecoxib (0.05 µM) |

| Chalcone-Pyrazole Hybrid | HeLa (Cervical Cancer) | 2.5 – 6.0 µM | Doxorubicin (3.1 µM) |

| Aminopyrazole-Phenol | MCF-7 (Breast Cancer) | 0.73 – 6.25 µM | Dasatinib (7.99 µM) |

| Phenolic Pyrazoline | DPPH (Antioxidant) | EC50: 15 – 25 µg/mL | Ascorbic Acid |

Note: Data represents a range of values from optimized derivatives found in the literature review.

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Source: Healthcare Bulletin. URL:[Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. Source: PMC (PubMed Central). URL:[Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Source: Taylor & Francis Online. URL:[Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Source: MDPI (Molecules). URL:[Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: ACS Omega. URL:[Link]

Molecular Weight and Physical Constants of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Executive Summary

5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS: 312310-33-1) is a critical heterocyclic building block in medicinal chemistry, particularly within the kinase inhibitor space. Its structure features a phenol core substituted with a methoxy group and a pyrazole ring, creating a scaffold capable of bidentate chelation and distinct hydrogen-bonding motifs.

This guide provides a definitive physicochemical profile of the compound, synthesizing experimental data with high-fidelity computational predictions. It addresses the specific needs of drug discovery teams by detailing molecular weight, ionization constants (pKa), lipophilicity (LogP), and experimental protocols for property validation.

Chemical Identity & Core Constants[1]

The following data establishes the baseline identity of the compound. Researchers should verify incoming raw materials against these metrics using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 1: Physicochemical Profile[1]

| Property | Value / Descriptor | Notes |

| Chemical Name | 5-Methoxy-2-(1H-pyrazol-5-yl)phenol | IUPAC |

| CAS Registry Number | 312310-33-1 | Primary identifier |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight (Average) | 190.20 g/mol | Used for molarity calcs |

| Monoisotopic Mass | 190.0742 Da | For HRMS validation |

| Exact Mass | 190.074228 | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Melting Point | 158–162 °C (Predicted) | Varies by crystal polymorph |

| Boiling Point | ~420 °C (Predicted at 760 mmHg) | Decomposition likely before BP |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) |

Structural Tautomerism & Nomenclature

The designation "1H-pyrazol-5-yl" indicates the attachment point relative to the pyrazole nitrogen. However, in solution, unsubstituted pyrazoles undergo rapid annular tautomerism.

-

Tautomer A: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

-

Tautomer B: 5-Methoxy-2-(1H-pyrazol-3-yl)phenol[1]

Critical Insight: In the 2-substituted phenol arrangement, Tautomer B is often thermodynamically favored due to the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the phenolic hydroxyl proton and the pyrazole nitrogen (N2). This planarizes the molecule, significantly influencing membrane permeability and LogP.

Physicochemical Analysis & Drug Design Implications

Lipophilicity (LogP/LogD)

-

Predicted LogP: 1.8 – 2.2

-

Implication: The compound resides in the optimal "drug-like" space (LogP < 5). The intramolecular hydrogen bond masks the polarity of the hydroxyl and pyrazole nitrogen, potentially increasing effective lipophilicity and membrane permeability beyond what is predicted by fragment-based methods.

Acid Dissociation Constants (pKa)

The molecule possesses two ionizable centers:

-

Phenolic -OH: pKa ≈ 9.8 – 10.2 (Weakly Acidic)

-

Pyrazole -NH: pKa ≈ 13.5 (Very Weakly Acidic) / Conjugate Acid pKa ≈ 2.5 (Weakly Basic)

-

Physiological State (pH 7.4): The molecule exists primarily in its neutral form (>99%), ensuring good passive diffusion characteristics.

Solubility Profile

-

Water: Low (< 0.5 mg/mL).

-

DMSO: High (> 50 mg/mL).

-

Methanol/Ethanol: Moderate to High.

-

Protocol Note: For biological assays, prepare stock solutions in DMSO at 10–100 mM. Avoid aqueous serial dilutions without carrier proteins or surfactants to prevent precipitation.

Synthesis & Causality (Expertise)

Understanding the synthesis provides insight into potential impurities. This compound is classically derived from Paeonol (2-hydroxy-4-methoxyacetophenone).[2]

Synthetic Pathway:

-

Precursor: Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone).

-

Intermediate: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone intermediate.

-

Cyclization: Treatment with hydrazine hydrate closes the ring to form the pyrazole moiety.

Impurity Alert: If the cyclization is incomplete, traces of the open-chain enaminone may remain. This impurity is highly reactive and can act as a Michael acceptor in biological assays, leading to false positives (pan-assay interference).

Visualizations

Diagram 1: Structural Dynamics & Tautomerism

This diagram illustrates the equilibrium and the critical intramolecular hydrogen bond that stabilizes the structure.

Caption: Equilibrium between pyrazole tautomers. Tautomer B is stabilized by an intramolecular hydrogen bond, enhancing lipophilicity.

Diagram 2: Experimental Validation Workflow

A logical flow for verifying the physical constants in a lab setting.

Caption: Step-by-step workflow for validating the physicochemical properties of the compound.

Experimental Protocols

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constants of the phenolic and pyrazole groups.

-

Preparation: Dissolve 5 mg of the compound in a solvent mixture of Methanol:Water (20:80) to ensure solubility while minimizing dielectric constant shifts.

-

Titrant: Use 0.1 M KOH (standardized) and 0.1 M HCl.

-

Execution: Perform titration under inert gas (

) to prevent carbonate formation. -

Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate pKa values from the pH vs. volume curve.

-

Validation: The first inflection point (approx pH 9-10) corresponds to the phenolic -OH.

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Measure the partition coefficient between Octanol and Water.

-

Phases: Pre-saturate 1-Octanol with water and Water with 1-octanol for 24 hours.

-

Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase.

-

Agitation: Shake mechanically for 4 hours at 25°C. Allow phases to separate (centrifuge if necessary).

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.

References

-

Chemical Abstracts Service (CAS). (2023). CAS Registry Number 312310-33-1. American Chemical Society. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. National Library of Medicine. Retrieved from [Link]

- Sung, J. (2023). Synthesis and crystal structure of pyrazoline derivatives from chalcones.

-

Hayun, H., et al. (2020).[3] Synthesis and Anti-Inflammatory Activity of 2-Methoxy-4-(1-Phenyl-3-Methyl-1H-Pyrazol-5-yl)phenol. Asian Journal of Chemistry. (Contextual synthesis/activity reference).

Sources

Methodological & Application

Topic: Crystallization Methods for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide to the crystallization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (MW: 190.20 g/mol , MF: C₁₀H₁₀N₂O₂), a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Given the critical role of purity and solid-state form in drug development, this guide moves beyond simple protocols to explain the underlying principles of crystallization. We present several field-proven methods, including cooling crystallization, anti-solvent addition, and acid-base salt formation, offering researchers the strategic tools to achieve high-purity crystalline material with desirable physical characteristics. The protocols are designed to be self-validating, with an emphasis on understanding critical process parameters and troubleshooting common crystallization challenges.

Introduction: The Strategic Importance of Crystallization

5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a bifunctional molecule featuring both a phenolic hydroxyl group and a pyrazole moiety.[1] The phenol group is a versatile precursor for various chemical transformations, while the pyrazole ring is a well-established pharmacophore found in numerous therapeutic agents, including anti-inflammatory and anti-cancer drugs.[2][3] The successful application of this molecule in synthesis and drug discovery is contingent upon its purity and consistent solid-state properties (e.g., crystal habit, polymorphism, bulk density), which are directly controlled by the crystallization process.

Effective crystallization is not merely a purification step; it is a critical control point that dictates the material's performance. A well-designed crystallization protocol can resolve impurities, isolate the desired polymorph, and produce a consistent particle size distribution, all of which are essential for reproducible downstream research and development. This guide provides a foundational framework for developing robust crystallization protocols for this specific compound, based on its inferred physicochemical properties and established methods for related phenol and pyrazole derivatives.[4][5][6]

Physicochemical Profile and Solvent Selection Rationale

While extensive public data on the specific physicochemical properties of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is limited, its structure provides significant insight for solvent selection. The molecule possesses both hydrogen bond donor groups (the phenolic -OH and pyrazole N-H) and hydrogen bond acceptor atoms (the pyrazole nitrogen and methoxy oxygen). This dual character suggests a broad solubility profile, particularly in polar protic and polar aprotic solvents.

The primary goal of solvent screening is to identify a system where the compound exhibits high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization) or to find a solvent/anti-solvent pair with high miscibility and disparate solubility characteristics for the compound.[4][7]

Table 1: Recommended Solvents for Initial Crystallization Screening

| Solvent Class | Solvent Example | Boiling Point (°C) | Rationale & Potential Application |

|---|---|---|---|

| Protic | Ethanol | 78 | Good potential for cooling crystallization; high H-bonding capacity.[4] |

| Isopropanol (IPA) | 82 | Similar to ethanol, often provides good crystal habit.[4][8] | |

| Methanol | 65 | High solvency; may require a co-solvent or anti-solvent. | |

| Polar Aprotic | Acetone | 56 | High solvency, often used for anti-solvent methods or slow evaporation.[4][8] |

| Ethyl Acetate (EtOAc) | 77 | Good balance of polarity; suitable for cooling crystallization.[4] | |

| Acetonitrile (ACN) | 82 | Can be effective for compounds with moderate polarity. | |

| Non-Polar | Toluene | 111 | Lower solvency; may be useful for slurry or in specific co-solvent systems. |

| Heptane/Hexane | 98 / 69 | Very low solvency; primarily used as an anti-solvent. |

| Aqueous | Water | 100 | Very low organic solubility; excellent potential as an anti-solvent.[4] |

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the crystallization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. The choice of method will depend on the impurity profile of the crude material and the desired final specifications.

Method 1: Controlled Cooling Crystallization

This is the most common and often preferred method for compounds that exhibit a steep solubility curve with respect to temperature.

Causality: The principle relies on creating a supersaturated solution by dissolving the solute in a suitable solvent at or near its boiling point, followed by controlled cooling to a temperature where the solubility is significantly lower. The rate of cooling is a critical parameter; slow cooling promotes the growth of larger, more ordered (and thus purer) crystals, while rapid cooling can lead to the precipitation of small, impure particles or "oiling out."

Protocol:

-

Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. Add a minimal volume of a pre-selected solvent (e.g., isopropanol, ethanol) to create a slurry.[4]

-

Heating: Gently heat the mixture with stirring until a clear, homogeneous solution is obtained. If undissolved solids remain, add small aliquots of the solvent until full dissolution is achieved at reflux. Avoid using a large excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Controlled Cooling: Remove the heat source and allow the solution to cool slowly towards ambient temperature. Insulation of the flask can aid in slowing the cooling rate. Crystallization should commence as the solution cools and becomes supersaturated.

-

Maturation: Once the solution has reached room temperature, continue stirring for 1-2 hours to maximize crystal yield. For further yield improvement, cool the flask in an ice bath (0-5°C) for an additional hour.

-

Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Anti-Solvent Addition Crystallization

This method is highly effective when a suitable single solvent for cooling crystallization cannot be identified or when the compound is highly soluble across a wide temperature range in most solvents.

Causality: This technique operates by dissolving the compound in a "good solvent" where it is highly soluble, and then introducing a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution to form crystals. The rate of addition and the location of addition (surface vs. subsurface) are critical for controlling nucleation and growth.

Protocol:

-

Dissolution: Dissolve the crude material in a minimal amount of a "good solvent" (e.g., acetone, ethanol) at room temperature.[4]

-

Anti-Solvent Addition: While stirring the solution vigorously, add the "anti-solvent" (e.g., water, heptane) dropwise.[4] The initial addition may cause localized cloudiness (incipient precipitation) that redissolves. Continue adding the anti-solvent slowly until a permanent turbidity is observed.

-

Seeding (Optional): If spontaneous crystallization does not occur, add a few seed crystals of pure material to induce nucleation.

-

Maturation: Continue to add the anti-solvent slowly to complete the crystallization process. Once the addition is complete, allow the resulting slurry to stir at ambient temperature for 1-2 hours to ensure complete precipitation and crystal maturation.

-

Isolation, Washing & Drying: Isolate the crystals by vacuum filtration. Wash the cake with a pre-mixed solution of the solvent/anti-solvent in the final ratio. Dry the crystals under vacuum.

Method 3: Advanced Purification via Acid Addition Salt Formation

This method is particularly useful for removing non-basic organic impurities. It leverages the basicity of the pyrazole nitrogen to form a salt, which will have drastically different solubility and crystallization properties from the free compound.

Causality: By reacting the target compound with an acid, a salt is formed. This salt can be selectively crystallized, leaving acid-insoluble or non-basic impurities behind in the mother liquor. The pure compound can then be regenerated by neutralization.[4][8]

Protocol:

-

Dissolution: Dissolve the crude 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in a suitable organic solvent, such as isopropanol or acetone.[8]

-

Acid Addition: Add at least one molar equivalent of a suitable acid. For example, add a solution of hydrochloric acid in isopropanol, or a solution of oxalic acid in ethanol.[4]

-

Crystallization: The acid addition salt will often precipitate or crystallize from the solution. The process can be enhanced by cooling the mixture. Allow the slurry to stir for 1-2 hours to maximize salt formation and crystallization.

-

Isolation: Collect the salt crystals by vacuum filtration and wash with the cold solvent.

-

Drying: Dry the salt crystals under vacuum.

-

Neutralization (Optional Free Base Recovery): To recover the purified free compound, dissolve the salt in water and adjust the pH to be basic (pH 8-9) using a suitable base (e.g., sodium bicarbonate, dilute sodium hydroxide). The pure compound will precipitate and can be collected by filtration, washed with water, and dried.

Visualization of Workflows

A logical workflow is essential for systematic crystallization development. The following diagrams illustrate key decision-making processes.

Caption: General workflow for crystallization method development.

Caption: Decision logic for the anti-solvent crystallization protocol.

Troubleshooting Common Issues

-

Oiling Out: The compound separates as a liquid phase instead of solid crystals. This occurs when the supersaturation is too high or the cooling is too rapid.

-

Solution: Re-heat the mixture to redissolve the oil, add slightly more solvent, and cool at a much slower rate.

-

-

Formation of Fine Needles: Often indicates very rapid nucleation. While the purity may be acceptable, this morphology can lead to poor filtration and drying characteristics.

-

Solution: Reduce the cooling rate or the rate of anti-solvent addition. Stirring at a lower speed can also help.

-

-

Poor Yield: The amount of recovered material is low.

-

Solution: Ensure a minimal amount of solvent was used for dissolution. Increase the maturation time or decrease the final temperature of the crystallization. Analyze the mother liquor to quantify the loss.

-

-

Inconsistent Crystal Form (Polymorphism): The same process yields different crystal forms.

-

Solution: Strictly control all parameters: solvent purity, cooling/addition rate, temperature, and agitation. The use of seed crystals from a single, well-characterized batch is highly recommended to ensure consistency.

-

References

- BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.

- Ataman Kimya. PHENOL CRYSTAL. Ataman Kimya.

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

- Google Patents. (2000). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.

- Google Patents. (2017). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Substituted Phenols. Benchchem.

- BLDpharm. 312310-33-1|5-Methoxy-2-(1H-pyrazol-5-yl)phenol. BLDpharm.

- Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives.

- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.

- Chikhale, R., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.

Sources

- 1. 312310-33-1|5-Methoxy-2-(1H-pyrazol-5-yl)phenol|BLD Pharm [bldpharm.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

Microwave-Assisted Synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol using microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. The synthesis follows a one-pot, two-step sequence commencing with the formation of an enaminone intermediate from 5-methoxy-2-hydroxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a cyclocondensation reaction with hydrazine hydrate. The application of microwave irradiation significantly curtails the reaction time and often enhances the product yield compared to conventional heating methods, aligning with the principles of green chemistry.[1][2][3] This guide elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines methods for the characterization of the final product.

Introduction

Phenolic scaffolds bearing a pyrazole moiety are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] The target molecule, 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, represents a valuable building block for the synthesis of more complex pharmaceutical agents.

The conventional synthesis of pyrazoles often involves prolonged reaction times and harsh conditions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions by utilizing microwave energy to heat the reactants directly and efficiently.[1][6] This technique not only reduces reaction times from hours to minutes but also frequently leads to higher yields and cleaner reaction profiles.[6]

This application note details a robust and reproducible microwave-assisted protocol for the synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. The synthetic strategy involves the initial reaction of 5-methoxy-2-hydroxyacetophenone with DMF-DMA to form a reactive enaminone intermediate.[7][8] This intermediate is then reacted in situ with hydrazine hydrate to yield the desired pyrazole derivative through a cyclization and dehydration sequence.

Reaction Scheme and Mechanism

The synthesis proceeds in a one-pot fashion through two key mechanistic steps:

Overall Reaction Scheme:

Part 1: Formation of the Enaminone Intermediate

The first step involves the condensation of the activated methyl group of 5-methoxy-2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon.[9][10] The reaction is believed to proceed through the formation of an acetal, followed by the elimination of methanol to generate a reactive electrophilic species that is then attacked by the enolate of the acetophenone. Subsequent elimination of a second methanol molecule and dimethylamine affords the stable enaminone intermediate.

Part 2: Cyclocondensation to form the Pyrazole Ring

The enaminone intermediate possesses two electrophilic centers. Hydrazine, a dinucleophile, initially attacks the β-carbon of the enaminone system, leading to the displacement of the dimethylamino group. The terminal nitrogen of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the carbonyl carbon. The resulting intermediate subsequently dehydrates under the reaction conditions to yield the aromatic pyrazole ring.

Below is a Graphviz diagram illustrating the proposed reaction mechanism.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. new.zodml.org [new.zodml.org]

Application Notes and Protocols for the Formulation of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Foreword: A Strategic Approach to Formulation Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of pharmaceutical formulations containing 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. As a novel chemical entity, the formulation of this compound requires a systematic and scientifically-grounded approach, beginning with a thorough understanding of its physicochemical properties. This guide is structured to provide not just protocols, but also the underlying scientific rationale for the proposed formulation strategies, empowering the formulator to make informed decisions and troubleshoot potential challenges. We will navigate through pre-formulation studies, the development of both oral solid and parenteral dosage forms, and the establishment of robust analytical methods for quality control.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A comprehensive pre-formulation study is the cornerstone of successful formulation development.[1] It provides the necessary data to guide the selection of appropriate excipients and manufacturing processes. For 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, the following physicochemical parameters are critical to evaluate.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable initial estimates of the key physicochemical properties of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. These predictions are crucial for anticipating potential formulation challenges, such as poor solubility.

| Property | Predicted Value | Implication for Formulation |

| Molecular Formula | C₁₀H₁₀N₂O₂ | - |

| Molecular Weight | 190.2 g/mol | Influences diffusion and dissolution rates. |

| pKa | Phenolic OH: ~9-10, Pyrazole NH: ~2.5[2][3] | The phenolic hydroxyl group will be ionizable at alkaline pH, potentially increasing solubility. The pyrazole ring is weakly basic. |

| LogP | ~2.0 - 3.0 | Suggests the compound is moderately lipophilic and may have low aqueous solubility. |

| Aqueous Solubility | Predicted to be low | Poor aqueous solubility is a significant hurdle for oral and parenteral formulations, necessitating solubility enhancement techniques. |

Experimental Determination of Physicochemical Properties

While predictions are useful, experimental verification is essential. The following protocols outline the fundamental characterization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Objective: To experimentally determine the equilibrium solubility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in various media relevant to pharmaceutical formulation and physiological conditions.

Materials:

-

5-Methoxy-2-(1H-pyrazol-5-yl)phenol

-

Water (HPLC grade)

-

Phosphate buffered saline (PBS) pH 7.4

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

Common pharmaceutical solvents (e.g., Ethanol, Propylene glycol, PEG 400)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol to separate vials containing a known volume of each solvent.

-

Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

-

Express the solubility in mg/mL or µg/mL.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, dissolution, and manufacturability.

Techniques:

-

Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.

-

X-ray Powder Diffraction (XRPD): To assess the crystallinity of the API.

-

Microscopy: To observe the particle size and morphology.

Formulation Development for Oral Solid Dosage Forms

Given the predicted low aqueous solubility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, strategies to enhance its dissolution rate will be critical for achieving adequate oral bioavailability. Direct compression is often a preferred manufacturing method due to its simplicity and cost-effectiveness.[4]

Excipient Compatibility Studies

Ensuring the compatibility of the API with chosen excipients is paramount to prevent degradation and ensure the stability of the final product.[5]

Objective: To assess the physical and chemical compatibility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol with commonly used pharmaceutical excipients.

Materials:

-

5-Methoxy-2-(1H-pyrazol-5-yl)phenol

-

Selected excipients (e.g., Microcrystalline cellulose, Lactose, Croscarmellose sodium, Magnesium stearate)[6]

-

Vials

-

Stability chambers (e.g., 40°C/75% RH)

-

HPLC system

Procedure:

-

Prepare binary mixtures of the API and each excipient (typically in a 1:1 or 1:5 ratio).

-

Prepare a control sample of the API alone.

-

Place the mixtures and the control in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

-

At each time point, analyze the samples by HPLC for the appearance of new peaks (degradants) and any significant change in the peak area of the API.

-

Visual observation for any physical changes (e.g., color change, clumping) should also be recorded.

Formulation Strategy: Direct Compression with Solubility Enhancement

A direct compression approach incorporating a superdisintegrant and a solubility enhancer is a rational starting point.

Proposed Formulation:

| Component | Function | Proposed Concentration (% w/w) |

| 5-Methoxy-2-(1H-pyrazol-5-yl)phenol | Active Pharmaceutical Ingredient | 10 - 20 |

| Microcrystalline Cellulose (e.g., MICROCEL®)[4] | Diluent/Binder | 60 - 80 |

| Croscarmellose Sodium | Superdisintegrant | 2 - 5 |

| Sodium Lauryl Sulfate | Wetting Agent/Solubility Enhancer | 0.5 - 2 |

| Colloidal Silicon Dioxide | Glidant | 0.5 - 1 |

| Magnesium Stearate | Lubricant | 0.5 - 1 |

Rationale for Excipient Selection:

-

Microcrystalline Cellulose: A widely used diluent with excellent compressibility and binding properties.[7]

-

Croscarmellose Sodium: A superdisintegrant that facilitates rapid tablet breakup and drug dissolution.

-

Sodium Lauryl Sulfate: A surfactant that can improve the wettability of the hydrophobic API, thereby enhancing its dissolution rate.

-

Colloidal Silicon Dioxide: Improves the flow properties of the powder blend, which is crucial for uniform die filling during tableting.

-

Magnesium Stearate: A lubricant to prevent the tablet from sticking to the punches and die.

Objective: To manufacture tablets of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol by direct compression.

Equipment:

-

Sieves

-

V-blender or other suitable blender

-

Tablet press

Procedure:

-

Pass all ingredients through an appropriate sieve to ensure uniformity.

-

Blend the API, microcrystalline cellulose, croscarmellose sodium, and sodium lauryl sulfate in a V-blender for a specified time (e.g., 15 minutes).

-

Add colloidal silicon dioxide to the blend and mix for an additional 5 minutes.

-

Finally, add magnesium stearate and blend for a short duration (e.g., 2-3 minutes) to ensure adequate lubrication without overlubrication.

-

Compress the final blend into tablets using a tablet press with appropriate tooling.

-

Evaluate the tablets for weight variation, hardness, friability, and dissolution.

Formulation Development for Parenteral Dosage Forms

For parenteral administration, the low aqueous solubility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol presents a significant challenge. A common approach for such compounds is the use of co-solvents to create a stable solution.[8]

Solubility Enhancement using Co-solvents

A mixture of parenterally acceptable solvents can be employed to achieve the desired drug concentration.

Proposed Formulation:

| Component | Function | Proposed Concentration (% v/v) |

| 5-Methoxy-2-(1H-pyrazol-5-yl)phenol | Active Pharmaceutical Ingredient | As required |

| Propylene Glycol | Co-solvent | 20 - 40 |

| Ethanol | Co-solvent | 10 - 20 |

| Polysorbate 80 | Surfactant/Solubilizer | 1 - 5 |

| Water for Injection | Vehicle | q.s. to 100% |

Rationale for Excipient Selection:

-

Propylene Glycol and Ethanol: Commonly used co-solvents in parenteral formulations to dissolve hydrophobic drugs.

-

Polysorbate 80: A non-ionic surfactant that can further enhance solubility and prevent precipitation upon dilution with aqueous fluids.

Objective: To prepare a sterile solution of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol for parenteral administration.

Equipment:

-

Aseptic manufacturing facility

-

Sterile glassware

-

Magnetic stirrer

-

Sterile filters (0.22 µm)

Procedure:

-

In a sterile vessel, dissolve the required amount of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in the specified volume of propylene glycol and ethanol with stirring.

-

Add Polysorbate 80 and continue stirring until a clear solution is obtained.

-

Slowly add Water for Injection to the final volume while stirring.

-

Aseptically filter the solution through a 0.22 µm sterile filter into sterile vials.

-

Stopper and seal the vials under aseptic conditions.

-

The final product should be inspected for clarity, color, and particulate matter.

Analytical Method Development: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for the quality control of both the API and the finished pharmaceutical product.[9] A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the structural features of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method by generating potential degradation products.

Objective: To investigate the degradation pathways of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol under various stress conditions.

Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 80°C for 48 hours (solid state)

-

Photolytic Degradation: Exposure to UV and visible light as per ICH guidelines

Procedure:

-

Prepare solutions of the API in the respective stress media.

-

After the specified stress period, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control, by HPLC.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak.

Proposed HPLC Method

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan (likely in the range of 230-280 nm) |

| Column Temperature | 30°C |

Method Validation: The developed HPLC method must be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Workflows

Pre-formulation Workflow

Caption: Pre-formulation workflow for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Oral Solid Dosage Form Workflow

Caption: Direct compression workflow for oral tablets.

Parenteral Formulation Workflow

Caption: Aseptic manufacturing process for parenteral solution.

Concluding Remarks

The successful formulation of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol hinges on a systematic approach that begins with a thorough understanding of its physicochemical properties. The predicted low aqueous solubility of this compound necessitates the use of solubility enhancement techniques for both oral and parenteral dosage forms. The protocols and formulation strategies outlined in this guide provide a robust starting point for development. It is imperative that all experimental work is conducted in accordance with current Good Manufacturing Practices (cGMP) and that all analytical methods are fully validated to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

-

Balata, G. F., Essa, E. A., Shamardl, H. A., Zaidan, S. H., & Abourehab, M. A. S. (2016). Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol. Drug Design, Development and Therapy, 10, 117–128. [Link]

-

de Matos, C. R. S., et al. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. Journal of Thermal Analysis and Calorimetry, 138(5), 3535-3545. [Link]

-

Roquette. (n.d.). Specialized direct compression excipients. Retrieved from [Link]

- Google Patents. (2020). CN111789815A - Flavonoid polyphenol drug self-emulsifying composition, its preparation method, pharmaceutical composition and use.

-

Anumolu, P. D., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3584-3590. [Link]

-

Bistrović, A., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Molecules, 26(20), 6148. [Link]

-

Parmar, K., Patel, J., & Sheth, N. (2025). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology, 49(3). [Link]

-

Al-khattawi, A., et al. (2025). Excipients for Direct Compaction—an Update. Pharmaceutics, 17(8), 105. [Link]

-

Rojas, J., & Kumar, V. (2012). Co-proccessed excipients with enhanced direct compression functionality for improved tableting performance. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(10), 831-839. [Link]

-

JRS Pharma. (2020, May 7). Eye on Excipients: Formulations to Facilitate Direct-Compression Tableting. [Link]

-

Sharma, P. K., Kar, M., & Jain, D. K. (2014). Self emulsifying drug delivery system (SEDDS): a review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5123. [Link]

-

Al-Hamdani, S. A. S., et al. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega, 9(9), 10842-10851. [Link]

-

Muselík, J., et al. (2018). Co-processed excipients for direct compression of tablets. Ceska a Slovenska Farmacie, 67(4), 175-181. [Link]

-

Khan, I., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry, 101326. [Link]

-

US EPA. (2025, October 15). Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- Properties. [Link]

-

Severina, H. I., et al. (2018). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Pharmakeftiki, 30(1), 28-32. [Link]

-

Bezerra, G. S. N., et al. (2015). Compatibility study between ferulic acid and excipients used in cosmetic formulations by TG/DTG, DSC and FTIR. Journal of Thermal Analysis and Calorimetry, 120(1), 899-907. [Link]

-

Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-937. [Link]

-

UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

-

ChemIntel360. (2024, July 9). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. [Link]

-

Viciano-Chumillas, M. (2011). Phenol-pyrazole ligands in the design of manganese(III) compounds: synthesis, structural characterization and magnetic properties. [Link]

-

Khan, I., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry, 101326. [Link]

-

Wilson, Z. E., & DiLabio, G. A. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. The Journal of Physical Chemistry A, 127(29), 6146-6156. [Link]

-

Kumar, D., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5432. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

-

Jadhav, S. D., et al. (2025). From 2011 to 2022: The development of pyrazole derivatives through the α,β-unsaturated carbonyl compounds. ChemistrySelect, 10(35), e202502123. [Link]

-

Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Russian Journal of General Chemistry, 94(6), 1435-1463. [Link]

-

PubChem. (n.d.). 5-methoxy-2-(4-phenyl-1h-pyrazol-3-yl)phenol. Retrieved from [Link]

-

Pfanstiel, O. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. [Link]

-

Crysdot. (n.d.). 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. Retrieved from [Link]

-

Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-937. [Link]

-

Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

LookChem. (n.d.). Cas 55828-88-1,3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol. Retrieved from [Link]

-

Talaviya, R., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 259, 03001. [Link]

-

Zheng, J. W., et al. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]

-

Cıgdem, A., et al. (2010). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(2), o348. [Link]

-

Ahmad, N., et al. (2012). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

-

Bán, E., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(16), 4983. [Link]

Sources

- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]

- 4. Specialized direct compression excipients [roquette.com]

- 5. chemintel360.com [chemintel360.com]

- 6. Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations [drug-dev.com]

- 9. ijcpa.in [ijcpa.in]

Catalytic applications of metal complexes with 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Application Note: High-Efficiency Transfer Hydrogenation using Ruthenium(II) Complexes of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Abstract

This application note details the protocol for synthesizing and utilizing 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (referred to herein as L1 ) as an ancillary ligand in Ruthenium(II)-catalyzed transfer hydrogenation (TH). Unlike standard ethylenediamine-based systems, the L1 ligand scaffold incorporates a phenolic proton and a pyrazole moiety, enabling a robust metal-ligand cooperative mechanism. This guide provides step-by-step methodologies for ligand synthesis, complexation with

Introduction & Chemical Profile

The ligand 5-Methoxy-2-(1H-pyrazol-5-yl)phenol belongs to the class of 2-(pyrazolyl)phenols. These N,O-donor ligands are critical in "piano-stool" transition metal complexes. The presence of the electron-donating methoxy group at the 5-position (para to the phenol hydroxyl) increases the electron density at the metal center, often enhancing hydride stability during the catalytic cycle.

Ligand Specifications:

-

IUPAC Name: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

-

CAS Number: 312310-33-1

-

Molecular Formula:

-

Coordination Mode: Bidentate (

-N,O) chelator upon deprotonation.

Protocol A: Ligand Synthesis

Rationale: Commercial availability can be sporadic. The most reliable route utilizes the condensation of chromones with hydrazine, a field-proven method for generating 2-(pyrazolyl)phenols with high regioselectivity.

Materials:

-

6-Methoxy-4-chromone (1.0 eq)

-

Hydrazine hydrate (80% aq. solution, 3.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:

-

Dissolution: Dissolve 6-Methoxy-4-chromone (1.76 g, 10 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition: Add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the chromone via TLC (Hexane:EtOAc 3:1). -

Precipitation: Cool the reaction mixture to room temperature. Pour into 50 mL of ice-cold water.

-

Isolation: The pyrazole derivative will precipitate as a white/off-white solid. Filter under vacuum.

-

Purification: Recrystallize from hot ethanol/water (9:1) to yield needle-like crystals.

-

Yield Expectation: >85%

-

Validation:

NMR should show a characteristic pyrazole C-H singlet at

-

Protocol B: Catalyst Complexation

Rationale: The active pre-catalyst is a neutral Ruthenium(II) arene species. We utilize

Reaction Scheme:

Procedure:

-

Inert Atmosphere: Purge a Schlenk flask with nitrogen (

). -

Loading: Charge with

(306 mg, 0.5 mmol) and L1 (190 mg, 1.0 mmol). -

Solvent: Add 15 mL of dry Methanol (MeOH).

-

Base Addition: Add Sodium Methoxide (NaOMe, 1.0 mmol) to deprotonate the phenol, facilitating coordination.

-

Reaction: Stir at room temperature for 12 hours. The solution will darken (typically deep orange/red).

-

Work-up: Evaporate solvent to dryness. Redissolve in minimal Dichloromethane (DCM) and filter through Celite to remove NaCl.

-

Crystallization: Layer with Hexane to precipitate the complex

.

Protocol C: Catalytic Transfer Hydrogenation

Rationale: This protocol utilizes the "Outer-Sphere" mechanism where the ligand NH and Metal-Hydride act in concert. The methoxy group on L1 enhances the basicity of the phenolate oxygen, stabilizing the active species.

Standard Conditions:

-

Substrate: Acetophenone (1.0 mmol)

-

Catalyst Loading: 0.5 mol% (S/C = 200)

-

Hydrogen Source: 2-Propanol (iPrOH)

-

Base: Potassium tert-butoxide (KOtBu)

Step-by-Step Workflow:

-

Preparation: In a 10 mL vial, dissolve the Ru-L1 complex (1.0 mg, ~0.0025 mmol) in 5 mL of 2-Propanol.

-

Activation: Add KOtBu (0.05 mmol, 10 mol% relative to substrate) to generate the active hydride species in situ. Stir for 5 minutes.

-

Substrate Addition: Add Acetophenone (120 mg, 1.0 mmol).

-

Heating: Heat to

(reflux) for 1-3 hours. -

Quenching: Cool to room temperature and pass through a short silica plug (eluting with EtOAc) to remove the metal.

-

Analysis: Analyze conversion via GC-FID or

NMR.

Data Summary: Substrate Scope (Typical)

| Substrate | Time (h) | Conv. (%) | TOF ( |

| Acetophenone | 1.0 | >98 | 196 |

| 4-Chloroacetophenone | 0.5 | >99 | 396 |

| 4-Methoxyacetophenone | 2.5 | 92 | 74 |

| Benzophenone | 3.0 | 95 | 63 |

Mechanistic Insight & Visualization

The efficiency of the Ru-L1 system relies on Metal-Ligand Bifunctional Catalysis. The pyrazole N-H and the Ruthenium-Hydride (Ru-H) transfer

Caption: Figure 1. Bifunctional outer-sphere mechanism for transfer hydrogenation using Ru-Pyrazolylphenol.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Water contamination in iPrOH.

-

Fix: Distill iPrOH over Calcium Hydride (

) or use molecular sieves. The catalyst is sensitive to moisture which inhibits hydride formation.

-

-

Catalyst Deactivation:

-

Cause: Oxidation of the pyrazole ring or metal center.

-

Fix: Ensure rigorous

purging. If the solution turns black/precipitates, the complex has decomposed.

-

-

Substrate Inhibition:

-

Cause: Steric bulk (e.g., ortho-substituted ketones).

-

Fix: Increase temperature to

(sealed tube) or increase catalyst loading to 1 mol%.

-

References

-

Synthesis of Pyrazolyl-Phenols

-

Silva, V. L. M., et al. (2017). "Synthesis of Chromone-Related Pyrazole Compounds." Molecules, 22(10), 1665.[2]

-

-

Ruthenium(II) Transfer Hydrogenation (Foundational Protocol)

- Kumar, A., et al. (2013). "Arene Ruthenium(II) Complexes with substituted pyrazolyl-phenol ligands: Synthesis, Structure and Catalytic Applications." Dalton Transactions. (Contextual grounding for Ru-Arene-Pyrazolyl systems).

-

Mechanistic Insights (Bifunctional Catalysis)

- Noyori, R., et al. (2001).

-

Commercial Ligand Data

-

5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS 312310-33-1).

-

Sources

- 1. Novel pyrazolylphosphite– and pyrazolylphosphinite–ruthenium(ii) complexes as catalysts for hydrogenation of acetophenone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Ruthenium(II) Paracymene complexes of phenolic acids: Synthesis, chemical characterization, in-silico biomolecular interaction and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvent Selection for the Extraction of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol: A-Theoretical and Practical Approach

An Application Guide for Drug Development Professionals

Abstract

The efficient isolation and purification of active pharmaceutical ingredients (APIs) are critical bottlenecks in drug development. 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a heterocyclic compound of interest, possessing structural motifs common in medicinal chemistry. Its purification necessitates a robust extraction strategy, the cornerstone of which is the selection of an appropriate solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the extraction of this target molecule. We will explore the theoretical principles based on the molecule's unique physicochemical properties and provide a detailed, self-validating experimental protocol for empirical solvent screening.

Theoretical Considerations: Predicting Solvent Affinity

The foundation of an effective extraction strategy lies in understanding the physicochemical characteristics of the target molecule. The principle of "like dissolves like" is a fundamental guide, but the nuanced interplay of functional groups, pH, and solvent properties dictates the outcome.

Structural Analysis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

The target molecule is an amphipathic structure with distinct polar and non-polar regions, capable of exhibiting both acidic and basic properties. A thorough analysis of its functional groups is essential for predicting its solubility and partitioning behavior.

Figure 1: Structural analysis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, highlighting key functional groups that dictate its extraction behavior.

-

Phenolic Hydroxyl (-OH): This group is the primary driver of the molecule's acidic character. With a pKa value similar to phenol (approximately 10), it will be deprotonated to form a highly polar, water-soluble phenoxide anion under basic conditions (pH > 10).[1][2][3][4][5] This property is crucial for designing pH-swing extractions.

-

Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, bestowing it with amphoteric properties. The N-H proton is weakly acidic (pKa ≈ 14.2), while the sp²-hybridized nitrogen is weakly basic (pKa of the conjugate acid ≈ 2.5).[6][7][8] This dual nature means the ring's charge state can be manipulated under strongly acidic or basic conditions, although the phenolic hydroxyl is the more dominant acidic site.

-

Methoxy Group (-OCH₃): This group is moderately polar and electron-donating. It slightly increases the molecule's overall lipophilicity (fat-solubility) compared to an unsubstituted phenol.

Based on this analysis, the molecule is predicted to be moderately polar, with its solubility being highly dependent on the pH of the aqueous phase.

The Role of pH in Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] For ionizable molecules like our target, pH is the most powerful tool to control its partitioning.

-

Acidic Conditions (e.g., pH < 4): The molecule will be in its neutral form. The weakly basic nitrogen on the pyrazole ring may be partially protonated, but the overall molecule should retain sufficient neutrality to be extracted into a moderately polar organic solvent.

-

Neutral Conditions (e.g., pH ≈ 7): The molecule is fully neutral and is expected to partition into an organic solvent based on its intrinsic polarity.

-

Basic Conditions (e.g., pH > 11): The phenolic hydroxyl group will be deprotonated to form the sodium or potassium phenoxide salt. This ionic species is highly polar and will be sequestered in the aqueous phase, preventing its extraction into most organic solvents.

This pH-dependent behavior allows for a powerful purification strategy: the molecule can be extracted from a neutral or acidic aqueous solution into an organic solvent, while acidic impurities remain in the aqueous phase. Subsequently, the organic layer can be washed with a basic aqueous solution to remove the target compound as its phenoxide salt, leaving neutral or basic impurities behind in the organic layer.

Candidate Solvent Characteristics

The ideal extraction solvent should have high selectivity for the target compound, be immiscible with the initial sample matrix (usually water), have a low boiling point for easy removal, and be relatively non-toxic.[10][11][12] The table below summarizes key properties of candidate solvents.

| Solvent | Polarity Index | Water Miscibility | Boiling Point (°C) | Key Characteristics |

| Ethyl Acetate | 4.4 | Low (8.3 g/100 mL) | 77.1 | Moderately polar, excellent for a wide range of compounds, easily evaporated, effective for phenolic compounds.[13][14][15][16] |

| Dichloromethane (DCM) | 3.1 | Low (1.3 g/100 mL) | 39.6 | Moderately polar, versatile solvent for many organic compounds, volatile.[17][18][19][20] Health and environmental concerns are notable. |

| Methanol | 5.1 | High | 64.7 | Highly polar protic solvent, often used for initial extraction from solid matrices but unsuitable for LLE with aqueous solutions due to miscibility.[21][22][23][24][25] |

| Acetonitrile | 5.8 | High | 81.6 | Highly polar aprotic solvent, generally unsuitable for LLE with aqueous solutions due to miscibility.[26][27][28] |

| Hexane | 0.1 | Immiscible | 69.0 | Non-polar, suitable for extracting non-polar compounds and lipids. Unlikely to be effective for the target molecule.[16] |

Based on this analysis, ethyl acetate emerges as a primary candidate due to its moderate polarity, which should match the neutral form of the target molecule, its low water miscibility, and its proven effectiveness for extracting phenolic and heterocyclic compounds.[9][13][15][29] Dichloromethane is a secondary option, though less favored due to safety considerations.

Experimental Protocol: Empirical Solvent Screening

Theoretical prediction provides a strong starting point, but empirical testing is required to validate the optimal solvent and conditions. This protocol describes a small-scale experiment to determine the extraction efficiency of different solvents at various pH levels.

Objective

To empirically determine the most effective solvent and aqueous phase pH for the liquid-liquid extraction of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Materials and Reagents

-

5-Methoxy-2-(1H-pyrazol-5-yl)phenol (analytical standard)

-

Type I Deionized Water

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Hexane (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (Brine) solution

-

Sodium Sulfate (anhydrous)

-

Vials (e.g., 15 mL conical tubes, 2 mL HPLC vials)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

pH meter or pH strips

-

Analytical balance

-

HPLC-UV or LC-MS system for quantification

Step-by-Step Methodology

-

Prepare an Aqueous Stock Solution:

-

Accurately weigh and dissolve a known amount of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in a minimal amount of a water-miscible solvent like methanol or DMSO.

-

Dilute with deionized water to a final known concentration (e.g., 100 µg/mL). Ensure the initial organic solvent volume is less than 1% of the total volume to avoid affecting the extraction.

-

-

Perform Extractions at Three pH Levels:

-

Acidic (pH ≈ 2): Pipette 5 mL of the aqueous stock solution into three separate 15 mL conical tubes. Adjust the pH to ~2 using 1 M HCl.

-

Neutral (pH ≈ 7): Pipette 5 mL of the aqueous stock solution into three separate 15 mL conical tubes.

-

Basic (pH ≈ 12): Pipette 5 mL of the aqueous stock solution into three separate 15 mL conical tubes. Adjust the pH to ~12 using 1 M NaOH.

-

-

Execute the Liquid-Liquid Extraction:

-

To each of the nine prepared aqueous samples, add 5 mL of the chosen organic solvent (one set of three for ethyl acetate, one for DCM, one for hexane).

-

Cap the tubes securely and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the tubes at 2000 x g for 5 minutes to facilitate phase separation.

-

-

Sample Processing:

-

Carefully collect the organic layer (top layer for ethyl acetate and hexane, bottom layer for DCM) using a pipette and transfer it to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer a known volume of the dried organic extract into a clean, pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried residue in a known volume (e.g., 1 mL) of the mobile phase used for analysis (e.g., acetonitrile/water).

-

-

Quantification:

-

Analyze the re-dissolved samples by HPLC-UV or LC-MS.

-

Create a calibration curve using the analytical standard to determine the concentration of the target molecule in each extracted sample.

-

Calculate the extraction efficiency as a percentage:

-

Efficiency (%) = (Amount recovered in organic phase / Initial amount in aqueous phase) x 100

-

-

Figure 2: Experimental workflow for the empirical screening of extraction solvents for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Data Interpretation and Final Solvent Selection

The results from the screening experiment will provide clear, quantitative data to guide the final solvent choice.

Expected Outcomes & Interpretation

-